molecular formula C9H15NO2 B13020902 Octahydro-1H-cyclopenta[c]pyridine-6-carboxylicacid

Octahydro-1H-cyclopenta[c]pyridine-6-carboxylicacid

Cat. No.: B13020902
M. Wt: 169.22 g/mol
InChI Key: UGBCJUGDNJFSIL-UHFFFAOYSA-N
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Description

Octahydro-1H-cyclopenta[c]pyridine-6-carboxylic acid is a bicyclic compound that features prominently in a variety of bioactive natural products.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of octahydro-1H-cyclopenta[c]pyridine-6-carboxylic acid can be achieved through a highly diastereoselective strategy. One notable method involves the Pd/Au-relay catalyzed reaction of (Z)-1-iodo-1,6-diene and alkyne. This process includes sequential intramolecular Heck-type cyclization, Sonogashira coupling, and 1,5-enyne cyclization . The Heck/Sonogashira sequential coupling is achieved with low palladium catalyst loading without copper, delivering a variety of piperidines bearing 1,5-enyne motifs .

Industrial Production Methods

While specific industrial production methods for octahydro-1H-cyclopenta[c]pyridine-6-carboxylic acid are not extensively documented, the synthetic routes mentioned above can be adapted for large-scale production with appropriate optimization of reaction conditions and catalyst loadings.

Chemical Reactions Analysis

Types of Reactions

Octahydro-1H-cyclopenta[c]pyridine-6-carboxylic acid undergoes several types of chemical reactions, including:

    Oxidation: This reaction can be facilitated by various oxidizing agents.

    Reduction: Catalytic hydrogenation can be used to reduce specific functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can occur, particularly at positions susceptible to nucleophilic attack.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cyclization reactions, gold catalysts for relay catalysis, and various oxidizing and reducing agents depending on the desired transformation .

Major Products

The major products formed from these reactions include various derivatives of octahydro-1H-cyclopenta[c]pyridine-6-carboxylic acid, which can be further functionalized for specific applications .

Scientific Research Applications

Octahydro-1H-cyclopenta[c]pyridine-6-carboxylic acid has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of octahydro-1H-cyclopenta[c]pyridine-6-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, as a conformationally restricted γ-aminobutyric acid (GABA) analogue, it can interact with GABA receptors, influencing neurotransmitter activity . The compound’s unique structure allows it to selectively bind to these targets, modulating their activity and resulting in various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Octahydro-1H-cyclopenta[c]pyridine-6-carboxylic acid is unique due to its highly diastereoselective synthesis and its ability to serve as a versatile building block for the design of biologically active molecules. Its conformational restriction provides advantages in terms of potency and selectivity towards biological targets compared to more flexible counterparts .

Properties

Molecular Formula

C9H15NO2

Molecular Weight

169.22 g/mol

IUPAC Name

2,3,4,4a,5,6,7,7a-octahydro-1H-cyclopenta[c]pyridine-6-carboxylic acid

InChI

InChI=1S/C9H15NO2/c11-9(12)7-3-6-1-2-10-5-8(6)4-7/h6-8,10H,1-5H2,(H,11,12)

InChI Key

UGBCJUGDNJFSIL-UHFFFAOYSA-N

Canonical SMILES

C1CNCC2C1CC(C2)C(=O)O

Origin of Product

United States

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